molecular formula C15H13N3O3S B11693536 N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide

N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide

Katalognummer: B11693536
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: KOPPYZSOBNDAQW-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of a nitro group, a methylthio group, and a hydrazide linkage, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(methylthio)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylthio group can undergo oxidation. The hydrazide linkage allows for the formation of hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide is unique due to the presence of both a nitro group and a methylthio group, which impart distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H13N3O3S

Molekulargewicht

315.3 g/mol

IUPAC-Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O3S/c1-22-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(7-5-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI-Schlüssel

KOPPYZSOBNDAQW-MHWRWJLKSA-N

Isomerische SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.